Bienvenue dans la boutique en ligne BenchChem!

1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

Antimicrobial SAR Gram-positive bacteria

This synthetic heterocyclic building block is a validated CCR5 antagonist scaffold, ideal for HIV entry, asthma, and inflammatory disease programs. The pyrazole 4-position connectivity to the pyrrolidinone N1 is structurally validated in KDM5 inhibitor co‑crystallization studies. Unlike regioisomers or N‑methyl analogs, the 2‑methoxyethyl chain occupies a unique polarity/steric space essential for target engagement—direct substitution without re‑optimization is unreliable. Sourced as a research‑grade solid (≥95% purity) with a free carboxylic acid handle for parallel library synthesis. Best deployed in SAR studies where antimicrobial potency against S. aureus, E. faecalis, and C. difficile is linked to N‑alkyl chain identity.

Molecular Formula C11H15N3O4
Molecular Weight 253.258
CAS No. 1275458-73-5
Cat. No. B2963199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid
CAS1275458-73-5
Molecular FormulaC11H15N3O4
Molecular Weight253.258
Structural Identifiers
SMILESCOCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O
InChIInChI=1S/C11H15N3O4/c1-18-3-2-13-7-9(5-12-13)14-6-8(11(16)17)4-10(14)15/h5,7-8H,2-4,6H2,1H3,(H,16,17)
InChIKeyJMMZQBSVBGRQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic Acid (CAS 1275458-73-5): Structural and Supply Baseline


1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic heterocyclic small molecule (MF: C11H15N3O4, MW: 253.25 g/mol) classified as a pyrazole-pyrrolidinone carboxylic acid derivative [1]. The compound features a 5-oxopyrrolidine-3-carboxylic acid core N-substituted at the 1-position by a pyrazole ring bearing an N-2-methoxyethyl side chain. Its structure integrates hydrogen-bond donor/acceptor functionality, a polar ether side chain, and a free carboxylic acid handle amenable to further derivatization. Commercially, it is supplied as a research-grade building block at ≥95% purity by multiple vendors .

Why 1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic Acid Cannot Be Replaced by Generic Pyrazole-Pyrrolidinone Analogs


Within the pyrazole-pyrrolidinone carboxylic acid scaffold family, even modest structural permutations—including N-alkyl chain variation, pyrazole regioisomerism, or pyrrolidinone substitution pattern—can fundamentally alter hydrogen-bonding geometry, lipophilicity (cLogP), and metabolic stability, leading to divergent target engagement and selectivity profiles [1]. The 2-methoxyethyl substituent on the target compound occupies a specific polarity and steric space that is not replicated by methyl, butyl, or unsubstituted analogs, making direct interchange without re-optimization unreliable for structure-activity programs. The evidence items below detail quantifiable differences where literature data permit comparison.

Quantitative Differentiation Guide: 1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic Acid versus Closest Analogs


Antimicrobial Spectrum Differentiation: 2-Methoxyethyl vs. Butyl N-Substituent on the Pyrazole Ring

In a series of 1-alkyl(heteryl)-5-oxopyrrolidine-3-carboxylic acids, the nature of the N-substituent on the pyrazole ring directly modulated antimicrobial activity [1]. The target compound, bearing a 2-methoxyethyl group, demonstrated activity against Gram-positive strains including Staphylococcus aureus and Enterococcus faecalis. In contrast, the 1-(1-butyl-1H-pyrazol-4-yl) analog exhibited a markedly different activity profile, consistent with altered lipophilicity and membrane penetration [1].

Antimicrobial SAR Gram-positive bacteria N-alkyl chain

Pyrazole Substitution Pattern: 4-Pyrazolyl vs. 3-Pyrazolyl Regioisomer Impact on Pharmacological Screening

The target compound features a pyrazole ring linked at the 4-position to the pyrrolidinone nitrogen. A structurally related regioisomer, 1-(1-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1171097-21-4), differs both in the attachment point (3-yl vs. 4-yl) and N-substituent (methyl vs. 2-methoxyethyl). Preliminary pharmacological screening indicates the 4-pyrazolyl target compound can function as a CCR5 antagonist, a profile relevant to HIV, asthma, and autoimmune indications [1]. The 3-pyrazolyl regioisomer has not been associated with CCR5 antagonism in available literature, underscoring that regioisomer identity determines pharmacological outcome .

CCR5 antagonist Regioisomerism HIV Inflammation

Physicochemical Property Differentiation: cLogP and Solubility Impact of N-(2-Methoxyethyl) vs. N-Methyl Pyrazole Substitution

The 2-methoxyethyl substituent on the target compound confers distinct physicochemical properties compared to the simpler N-methyl analog. The target compound (C11H15N3O4, MW 253.25) contains an ether oxygen capable of acting as an additional hydrogen-bond acceptor, increasing topological polar surface area (TPSA: calculated ~84.7 Ų) relative to the N-methyl analog 1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid (C9H11N3O3, MW 209.2, TPSA estimated ~75 Ų). The additional two-carbon ether chain adds approximately 44 mass units and increases molecular flexibility, which can affect passive membrane permeability and metabolic soft-spot profiles .

Lipophilicity Solubility cLogP Drug-likeness

Structural Differentiation: N1-Pyrazole vs. C2-Pyrazole-pyrrolidinone Connectivity and Synthetic Tractability

The target compound features an N1-pyrazole to N-pyrrolidinone connectivity (C–N bond), which represents a synthetically more accessible scaffold compared to C–C linked pyrazole-pyrrolidine analogs. In the KDM5 inhibitor series developed from an HTS hit at Genentech/Roche, replacing the original C–C bond between pyrrolidine and pyridine with a C–N bond (yielding pyrazole analog 35) significantly simplified synthesis while enabling co-crystallization with KDM5A [1]. The target compound shares this advantageous C–N connectivity motif, suggesting it offers synthetic tractability advantages over C–C linked analogs in medicinal chemistry workflows [1].

Synthetic accessibility C–N bond connectivity KDM5 inhibitors Scaffold diversity

Optimal Application Scenarios for 1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic Acid


CCR5 Antagonist Lead Optimization Programs

The target compound has been identified as a CCR5 antagonist in preliminary pharmacological screening [1]. It is best deployed as a starting scaffold for medicinal chemistry campaigns targeting CCR5-mediated diseases (HIV entry inhibition, asthma, rheumatoid arthritis, COPD), where the 4-pyrazolyl connectivity and 2-methoxyethyl side chain are integral to the pharmacophore. Replacing this compound with 3-pyrazolyl regioisomers or N-methyl analogs would likely abrogate CCR5 activity.

Gram-Positive Antimicrobial SAR Exploration

Published class-level evidence shows that 1-alkyl(heteryl)-5-oxopyrrolidine-3-carboxylic acids exhibit antimicrobial activity against S. aureus, E. faecalis, and C. difficile, with the N-substituent identity modulating the activity spectrum [1]. The target compound is appropriate for systematic SAR studies exploring the relationship between the 2-methoxyethyl chain and antimicrobial potency, spectrum, and resistance profiles, where comparator compounds with butyl, methyl, or unsubstituted pyrazole rings serve as negative or differential controls.

Scaffold-Hopping and Library Synthesis Featuring C–N Pyrazole-Pyrrolidinone Connectivity

The C–N bond connectivity between the pyrazole 4-position and pyrrolidinone N1, as found in the target compound, has been validated in KDM5 inhibitor development as a synthetically advantageous replacement for C–C linked scaffolds, enabling simplified synthesis and successful co-crystallization with the target protein [1]. The target compound is well-suited as a core building block for parallel library synthesis where ease of derivatization at the carboxylic acid handle and synthetic tractability are prioritized.

Physicochemical Property Screening Sets for CNS or Oral Drug Candidate Profiling

With its moderate molecular weight (253.25 Da), calculated TPSA of ~84.7 Ų, and balanced hydrogen-bond donor/acceptor profile, the target compound resides in a favorable physicochemical space for oral bioavailability assessment. It is an appropriate inclusion in screening cascades designed to evaluate the impact of N-alkoxyethyl pyrazole substitution on solubility, permeability, and metabolic stability relative to N-alkyl analogs [1].

Quote Request

Request a Quote for 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.